molecular formula C15H15N5O6 B11693222 2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate

2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate

Cat. No.: B11693222
M. Wt: 361.31 g/mol
InChI Key: RBVLZHWIOIZYMP-FRKPEAEDSA-N
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Description

2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a nitrophenyl group, and an acetate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the esterification process. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene derivatives, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various nitro and amine derivatives, as well as substituted phenyl acetates. These products can be further utilized in different applications, including drug development and material science.

Scientific Research Applications

2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and are often investigated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-nitrophenyl acetate
  • 3-methyl-1H-pyrazol-5-yl acetate
  • 4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate

Uniqueness

2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15N5O6

Molecular Weight

361.31 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]-3-nitrophenyl] acetate

InChI

InChI=1S/C15H15N5O6/c1-8-6-11(18-17-8)15(22)19-16-7-10-4-5-12(26-9(2)21)14(25-3)13(10)20(23)24/h4-7H,1-3H3,(H,17,18)(H,19,22)/b16-7+

InChI Key

RBVLZHWIOIZYMP-FRKPEAEDSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC(=O)C)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C(=C(C=C2)OC(=O)C)OC)[N+](=O)[O-]

Origin of Product

United States

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